Pyridoxylideneglutamate

Description

Historical Context of Pyridoxylideneglutamate Discovery and Initial Research Trajectories

The discovery and initial research into this compound are intrinsically linked to the advancements in nuclear medicine and the search for improved diagnostic imaging agents in the 1970s. Prior to its development, agents like ¹³¹I-rose bengal were commonly used for hepatobiliary imaging, but they presented limitations.

The pioneering work on Technetium-99m-pyridoxylideneglutamate (Tc-99m-PG) was published in 1975 by a team of researchers including R.J. Baker, J.C. Bellen, and P.M. Ronai. nih.govsnmjournals.org Their research introduced Tc-99m-PG as a novel hepatobiliary radiopharmaceutical. nih.gov The initial research trajectory was focused on establishing Tc-99m-PG as a superior alternative for gallbladder and biliary tract visualization. nih.gov

Early studies demonstrated that Tc-99m-PG, when administered, was rapidly taken up by the liver and excreted into the biliary system, allowing for clear and prompt imaging of the gallbladder and bile ducts. nih.govnih.govnih.gov This was a significant improvement over existing methods. Research in the mid to late 1970s further explored its clinical applications in diagnosing conditions such as acute cholecystitis and biliary obstruction. researchgate.netnih.govnih.gov Comparative studies were a key aspect of this initial research, with scientists evaluating the efficacy of Tc-99m-PG against ¹³¹I-rose bengal and other emerging agents. nih.govrsna.orgrsna.org These early investigations solidified the role of this compound as a crucial component in a new class of radiopharmaceuticals for hepatobiliary studies. nukleertipseminerleri.orgresearchgate.net

Biochemical Derivation from Pyridoxal (B1214274) and Glutamic Acid

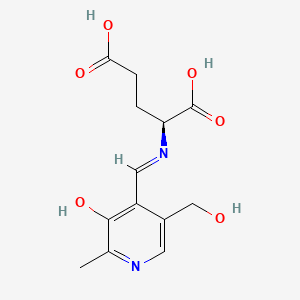

This compound is not a naturally occurring compound but is synthesized for its specific applications in biomedical research. Its biochemical derivation is a classic example of Schiff base formation, a fundamental reaction in organic chemistry and biochemistry.

The synthesis involves the condensation reaction between pyridoxal, a form of vitamin B6, and the amino acid L-glutamic acid. researchgate.netoup.com In this reaction, the aldehyde group (-CHO) of pyridoxal reacts with the primary amino group (-NH₂) of glutamic acid. This process results in the formation of an imine or Schiff base (-C=N-), creating the this compound molecule. acs.orgjst.go.jpnih.gov

For its use in nuclear medicine, this Schiff base is then chelated with a radionuclide, most notably Technetium-99m (Tc-99m). nih.govopenmedscience.combritannica.com The preparation of the radiolabeled complex, Tc-99m-pyridoxylideneglutamate, typically involves a straightforward procedure where an aqueous solution of pyridoxal and glutamic acid is mixed and then autoclaved with a source of Tc-99m. nih.govsnmjournals.org The resulting complex is a stable radiopharmaceutical ready for use in imaging. iaea.org The kinetics and mechanisms of Schiff base formation between pyridoxal and various amino acids, including glutamic acid, have been a subject of academic study to understand and optimize the synthesis of these compounds for radiopharmaceutical applications. researchgate.net

Overview of this compound's Significance in Biomedical Research

The primary significance of this compound in biomedical research lies in its role as the chelating agent in the radiopharmaceutical Tc-99m-pyridoxylideneglutamate, which became a valuable tool for cholescintigraphy, a type of nuclear medicine scan used to examine the hepatobiliary system. nih.govosti.govrsna.org This imaging technique provides functional information about the liver, gallbladder, and bile ducts.

The development of Tc-99m-PG was a notable advancement in the diagnosis of hepatobiliary disorders. nih.gov Its rapid and efficient excretion through the biliary system allowed for high-quality scintigraphic images, aiding in the timely diagnosis of acute cholecystitis, the assessment of biliary tract patency, and the differentiation between various causes of jaundice. researchgate.netnih.govrsna.org

Research demonstrated that in normal subjects, the gallbladder and biliary tree could be visualized within minutes of injection. nih.gov In patients with acute cholecystitis, the gallbladder would typically not be visualized due to the obstruction of the cystic duct, a key diagnostic indicator. nih.gov Furthermore, studies highlighted its utility in identifying complete or partial extrahepatic biliary obstruction. researchgate.net The table below summarizes key findings from early comparative and clinical studies, underscoring the significance of this compound in advancing hepatobiliary imaging.

| Research Focus | Key Findings | Reference(s) |

| Comparison with ¹³¹I-rose bengal | Tc-99m-PG is rapidly cleared from the blood by the liver and excreted into the duodenum, allowing for visualization of the gallbladder and biliary passages within 15 minutes in animal models. | nih.gov |

| Clinical Evaluation in Biliary Obstruction | Tc-99m-PG cholescintigraphy correctly diagnosed all 11 cases of complete extrahepatic biliary obstruction in a study. | researchgate.net |

| Diagnosis of Cholecystitis | In a study of 24 patients, 7 with acute cholecystitis all showed non-visualization of the gallbladder on the cholescintigram. | researchgate.net |

| Comparison with other Tc-99m agents | In liver transplant patients, Tc-99m-PG provided similar information to ¹³¹I-rose bengal in 86% of studies for differentiating hepatocellular disease and biliary tract obstruction. However, another agent, 99mTc-diethyl-IDA, was found to be superior to Tc-99m-PG in all respects. | rsna.orgrsna.org |

| Effect of Food on Imaging | Fasting was found to be essential for reliable visualization of the gallbladder, with visualization dropping from 100% in fasted subjects to 47% in non-fasted subjects. | snmjournals.org |

The research surrounding this compound paved the way for the development of a new generation of hepatobiliary imaging agents, contributing significantly to the diagnostic capabilities of nuclear medicine.

Properties

IUPAC Name |

(2S)-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-7-12(19)9(8(6-16)4-14-7)5-15-10(13(20)21)2-3-11(17)18/h4-5,10,16,19H,2-3,6H2,1H3,(H,17,18)(H,20,21)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIGYCWRAAYWTQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NC(CCC(=O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=N[C@@H](CCC(=O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13934-03-7 | |

| Record name | Pyridoxylideneglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013934037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Chemical Modification of Pyridoxylideneglutamate and Its Analogs

Chemical Synthesis Pathways for Pyridoxylideneglutamate

The synthesis of this compound is primarily achieved through the principles of condensation chemistry, leading to the formation of a Schiff base. This foundational reaction can be adapted for the preparation of non-radioactive kits intended for subsequent radiolabeling.

Condensation Reactions of Pyridoxal (B1214274) and Amino Acids

The core of this compound synthesis lies in the condensation reaction between pyridoxal, a form of vitamin B6, and the amino acid L-glutamic acid. This reaction is a classic example of the formation of an imine, or Schiff base, where the aldehyde group of pyridoxal reacts with the primary amine group of glutamic acid. The reaction proceeds through a nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule.

The efficiency and stability of this reaction are significantly influenced by the pH of the reaction medium. Studies on the condensation of pyridoxal with various amino acids have shown that the resulting Schiff bases are most stable at pH values close to neutral. iaea.org In acidic environments, the condensation products tend to decompose back to the starting reactants, pyridoxal and the amino acid. iaea.org Conversely, in alkaline conditions, rearrangements of the Schiff base can occur. iaea.org The thermodynamic and kinetic parameters of Schiff base formation involving pyridoxal derivatives are influenced by factors such as temperature and the specific amino acid used. nih.gov For instance, the presence of a phosphate (B84403) group in pyridoxal 5'-phosphate can affect the reaction enthalpy and kinetics. nih.gov

Below is a table summarizing the general conditions for the condensation reaction:

| Parameter | Condition | Rationale |

| Reactants | Pyridoxal, L-glutamic acid | Formation of the this compound Schiff base. |

| Solvent | Aqueous buffer | To control pH and facilitate the reaction. |

| pH | Approximately 6.0-7.5 | Optimal for Schiff base stability. iaea.org |

| Temperature | Room temperature to slightly elevated | To facilitate the reaction without promoting degradation. |

Formation of Schiff-Base Ligands

The product of the condensation reaction, this compound, is a Schiff base ligand. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (azomethine group) and are pivotal in coordination chemistry due to their ability to form stable complexes with metal ions. The formation of the this compound Schiff base is a reversible process, and the equilibrium can be influenced by the reaction conditions. researchgate.net The stability of this ligand is crucial for its subsequent use, particularly in the context of forming a stable complex with technetium-99m. The kinetics of both the formation and hydrolysis of Schiff bases derived from pyridoxal 5'-phosphate have been studied, providing insights into their stability under various pH conditions. mdpi.com

Preparation of Non-Radioactive this compound Kits for Research

For practical applications in radiopharmacy, non-radioactive "cold" kits are prepared. These kits contain all the necessary non-radioactive components for the synthesis of the desired radiopharmaceutical, in this case, Technetium-99m-Pyridoxylideneglutamate. The preparation of these kits involves the formulation of a sterile, pyrogen-free, and often lyophilized (freeze-dried) mixture of the this compound ligand and a reducing agent.

A typical formulation for a non-radioactive this compound kit would include:

| Component | Quantity | Purpose |

| This compound | Milligram quantities | The ligand to be labeled with Technetium-99m. |

| Stannous chloride dihydrate (SnCl₂·2H₂O) | Microgram to milligram quantities | Reducing agent for Technetium-99m. iaea.org |

| Ascorbic acid (optional) | Milligram quantities | Antioxidant to stabilize the stannous ion. iaea.org |

| Inert filler (e.g., mannitol) | Milligram quantities | To provide bulk for lyophilization and aid in reconstitution. |

| pH adjusting agent (e.g., HCl or NaOH) | As needed | To ensure the final pH is optimal for labeling. |

The preparation of these kits is conducted under aseptic conditions to ensure sterility. The final product is a vial containing the lyophilized powder, which can be stored until it is needed for radiolabeling. The quality control of these kits includes tests for physical appearance, pH upon reconstitution, and the quantity of the stannous ions. iaea.org

Radiochemical Synthesis of Technetium-99m-Pyridoxylideneglutamate Complexes

The radiolabeling of the this compound ligand with Technetium-99m (⁹⁹ᵐTc) is a critical step in producing the final radiopharmaceutical. This process involves the reduction of technetium from a higher oxidation state to a lower one, allowing it to form a stable complex with the Schiff base ligand.

Autoclaving Procedures for Technetium-99m Labeling

A common and straightforward method for labeling this compound with ⁹⁹ᵐTc involves an autoclaving procedure. In this method, the sterile, non-radioactive kit vial is reconstituted with a sterile solution of sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄), which is eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator. The vial is then heated in an autoclave. The elevated temperature and pressure of the autoclave facilitate the reduction of the pertechnetate (TcO₄⁻), where technetium is in the +7 oxidation state, by the stannous ions present in the kit. The reduced ⁹⁹ᵐTc, now in a lower oxidation state, readily chelates with the this compound ligand to form the stable ⁹⁹ᵐTc-Pyridoxylideneglutamate complex.

Specific parameters for the autoclaving procedure can vary, but a representative protocol is outlined below:

| Parameter | Condition | Purpose |

| Reconstitution Volume | 1-5 mL of Na⁹⁹ᵐTcO₄ solution | To dissolve the lyophilized kit components and introduce the radionuclide. |

| Autoclave Temperature | 121 °C | Provides the necessary thermal energy for the reaction. |

| Autoclave Pressure | 15 psi | Standard pressure corresponding to the autoclave temperature. |

| Duration | 15-30 minutes | Sufficient time for the labeling reaction to reach completion. |

Novel Labeling Methodologies Utilizing Divalent Tin as a Reductant

The use of divalent tin, typically in the form of stannous chloride (SnCl₂), is the cornerstone of most ⁹⁹ᵐTc radiopharmaceutical kit preparations. Stannous chloride is a powerful and efficient reducing agent for pertechnetate in aqueous solutions. researchgate.net The mechanism involves the oxidation of Sn(II) to Sn(IV) with the concomitant reduction of Tc(VII) to a lower, more reactive oxidation state, which is then complexed by the ligand. The amount of stannous chloride in the kit is a critical parameter; sufficient reductant is needed to ensure complete reduction of the technetium, but excess can lead to the formation of unwanted colloids. researchgate.net

Assessment of Radiochemical Purity and Stability in Various Media (e.g., Saline, Serum)

The viability of a radiolabeled compound such as Technetium-99m (⁹⁹ᵐTc)-Pyridoxylideneglutamate hinges on its radiochemical purity (RCP) and stability. Regulatory standards and practical application demand a high RCP, typically above 90-95%, to ensure that the radioactivity is associated with the desired chemical form, minimizing off-target accumulation and ensuring image quality. morressier.comnih.gov The primary impurities in ⁹⁹ᵐTc-labeled preparations are typically free pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced hydrolyzed technetium (⁹⁹ᵐTcO₂). nih.gov

Quality control is routinely performed using chromatographic methods, most commonly Instant Thin-Layer Chromatography (ITLC). nih.govnih.gov This technique separates the desired labeled compound from potential impurities based on their differential migration in a specific solvent system. For instance, a dual-solvent system might be employed to quantify each major impurity separately, with the final RCP calculated by subtraction. morressier.com

Beyond initial purity, the stability of the radiolabeled complex in biological media is paramount. Assessments are conducted by incubating the compound in physiological saline and human serum at 37°C over various time points. nih.gov Aliquots are analyzed to determine if the radiolabel remains bound to the this compound molecule. Studies on analogous ⁹⁹ᵐTc-labeled compounds have demonstrated high stability, with minimal degradation observed over several hours, which is crucial for the duration of a clinical imaging procedure. nih.govnih.gov For example, a similar complex, ⁹⁹ᵐTc-mannan, showed that approximately 96% of the complex remained intact after 24 hours of incubation in both saline and serum. nih.gov

Below is a table representing typical stability data for a ⁹⁹ᵐTc-labeled Schiff base complex in different media over time.

| Time Point | Radiochemical Purity in Saline (%) | Radiochemical Purity in Serum (%) |

|---|---|---|

| 0 hr (Initial) | 98.5 ± 0.5 | 98.5 ± 0.5 |

| 1 hr | 97.9 ± 0.6 | 97.5 ± 0.7 |

| 4 hr | 96.8 ± 0.8 | 96.1 ± 0.9 |

| 8 hr | 95.5 ± 1.0 | 94.7 ± 1.1 |

| 24 hr | 94.2 ± 1.2 | 93.0 ± 1.4 |

Design and Synthesis of this compound Derivatives and Structural Analogs

The core structure of this compound, a Schiff base formed from pyridoxal and glutamic acid, serves as a versatile scaffold for chemical modification. The design and synthesis of derivatives and analogs aim to fine-tune the molecule's properties for specific biological or chemical applications.

Pyridoxylidene-Amino Acid Analogs (e.g., Pyridoxylideneleucine, Pyridoxylidenearginine, N-pyridoxyl-5-methyltryptophan)

A primary strategy for creating analogs involves substituting glutamic acid with other amino acids. This is typically achieved through a Schiff base condensation reaction, where the aldehyde group of pyridoxal reacts with the primary amine of an amino acid. scirp.orgnih.gov

Pyridoxylideneleucine and Pyridoxylidenearginine : The synthesis of these analogs follows the general principle of Schiff base formation. Pyridoxal (or its hydrochloride salt) is reacted with the chosen amino acid (leucine or arginine) in a suitable solvent, often with mild heating, to drive the condensation reaction. scirp.org The resulting pyridoxylidene-amino acid can then be used as a ligand for complexation with metal ions. nih.gov The synthesis of arginine-derived analogs is also studied in the context of PLP-dependent enzymes that naturally process arginine, where the Schiff base is a key intermediate. wisconsin.edupnas.org

N-pyridoxyl-5-methyltryptophan : The synthesis of tryptophan analogs can be more complex. Enzymatic approaches utilizing tryptophan synthase and its evolved variants offer a powerful method. morressier.comgoogle.com Tryptophan synthase uses a pyridoxal 5'-phosphate (PLP) cofactor to catalyze the reaction between serine and an indole (B1671886) derivative to form a tryptophan analog. google.comchim.it Chemical methods, such as modifying the indole ring of tryptophan first and then coupling it to the pyridoxal moiety, represent an alternative synthetic route.

N-Alkylated Pyridoxal Derivatives for Specialized Applications

N-alkylation introduces an alkyl group to the nitrogen atom of the pyridine (B92270) ring. This modification significantly alters the electronic properties of the pyridoxal molecule, creating pyridinium (B92312) derivatives. A key application for these compounds is in the field of electrochemistry. N-functionalized pyridinium frameworks derived from pyridoxal have been investigated computationally as potential negative electrode materials (anolytes) for aqueous organic redox flow batteries. The introduction of electron-withdrawing substituents can tune the reduction potentials to be compatible with aqueous electrolytes.

Strategies for Modifying Molecular Structure for Enhanced Biological Functionality or Specificity

Modifying the molecular structure of this compound is a key strategy to enhance its biological performance, particularly for applications like hepatobiliary imaging. The choice of the amino acid component in ⁹⁹ᵐTc-pyridoxylidene-amino acid complexes directly influences the agent's biodistribution and excretion pathway.

Research has shown that the in vivo behavior of these ⁹⁹ᵐTc-complexes is closely linked to the molecular hydrophobicity. jsnm.org By replacing glutamate (B1630785) with more hydrophobic amino acids, such as leucine (B10760876) or valine, the resulting complex exhibits improved characteristics as a hepatobiliary tract imaging agent. jsnm.org This structure-activity relationship demonstrates that increasing the lipophilicity of the molecule enhances its uptake and excretion by the liver and biliary system. This targeted modification allows for the rational design of analogs with superior imaging properties compared to the parent this compound compound. jsnm.orgnih.gov

Molecular Interactions and Biological Mechanisms of Pyridoxylideneglutamate

Role as a Cofactor in Enzymatic Reaction Systems

Pyridoxylideneglutamate plays a pivotal role as a transient cofactor in a multitude of enzymatic reactions. It is formed by the condensation of the aldehyde group of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, and the amino group of a glutamate (B1630785) molecule. nih.govmdpi.com This Schiff base formation is a common mechanistic feature of PLP-dependent enzymes, which are involved in over 140 different catalytic reactions in the human body, primarily in amino acid metabolism. mhmedical.com

Implications in Transamination Reactions

Transamination reactions are fundamental to the synthesis and degradation of amino acids, and this compound is a central intermediate in these processes. libretexts.orgwikipedia.org These reactions involve the transfer of an amino group from an amino acid to an α-keto acid, a process catalyzed by enzymes called transaminases or aminotransferases. wikipedia.orgyoutube.com

The mechanism of transamination can be summarized in two stages:

Formation of the External Aldimine: The amino group of glutamate attacks the internal aldimine (a Schiff base between PLP and a lysine (B10760008) residue in the enzyme's active site), forming a new Schiff base, the external aldimine, which is this compound. mdpi.com

Tautomerization and Hydrolysis: The external aldimine then undergoes tautomerization to a ketimine intermediate. This is followed by hydrolysis, which releases an α-keto acid (α-ketoglutarate) and pyridoxamine-5'-phosphate (PMP). libretexts.org The PMP then donates the amino group to another α-keto acid to form a new amino acid, regenerating the PLP-enzyme complex for the next catalytic cycle. wikipedia.orglibretexts.org

The ability of the pyridinium (B92312) ring of PLP to act as an electron sink is crucial for stabilizing the carbanionic intermediates formed during these reactions. libretexts.org

Non-Enzymatic Reactions in the Presence of Transition Metal Ions

In the absence of enzymes, the formation and reactivity of this compound can be influenced by the presence of transition metal ions. chemmethod.commdpi.com These metal ions can form chelate complexes with the Schiff base, involving the azomethine nitrogen, the phenolic oxygen, and the carboxyl group of the glutamate residue. researchgate.netresearchgate.net

The effect of metal ions on non-enzymatic transamination can be complex:

Catalysis: Some metal ions, such as Fe³⁺ and Al³⁺, have been shown to have a cooperative effect, significantly accelerating the rate of non-enzymatic transamination reactions catalyzed by pyridoxal (B1214274). nih.gov This catalytic effect is attributed to the metal ion's ability to further stabilize the Schiff base intermediate and facilitate the necessary electronic rearrangements. nih.gov

Inhibition: Conversely, other studies have demonstrated that certain metal ions can inhibit non-enzymatic transamination. nih.govresearchgate.net This inhibition may occur because the metal ion coordination stabilizes the Schiff base to an extent that it hinders the subsequent steps of the reaction, such as tautomerization and hydrolysis. nih.gov The specific effect of a metal ion depends on factors like the nature of the metal, its concentration, and the reaction conditions.

Interaction with Biological Transport Systems

The transport of vitamin B6 and its derivatives, including intermediates like this compound, across cellular membranes is a highly regulated process involving a variety of transport proteins. While direct studies on the transport of this compound are limited, its transport mechanisms can be inferred from the well-characterized pathways for other vitamin B6 vitamers.

Hepatic Uptake Mechanisms: Involvement of Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3)

The liver is the primary organ for the metabolism of vitamin B6. nih.govresearchgate.net The uptake of various compounds from the blood into hepatocytes is mediated by a family of transporters, including the Organic Anion Transporting Polypeptides (OATPs). mdpi.com OATP1B1 and OATP1B3 are liver-specific influx transporters located on the sinusoidal membrane of hepatocytes. nih.govnih.gov

These transporters are responsible for the uptake of a wide range of endogenous and exogenous compounds, including bile acids, hormones, and numerous drugs. mdpi.comnih.gov Given the anionic nature of this compound (due to the phosphate (B84403) and carboxyl groups), it is plausible that it could be a substrate for OATP1B1 and/or OATP1B3. The transport of vitamin B6 derivatives into the liver is a crucial step for their conversion into the active coenzyme form, PLP. nih.govmdpi.com

Table 1: Key Hepatic Uptake Transporters for Anionic Compounds

| Transporter | Location | Substrates | Potential Role for this compound |

| OATP1B1 | Sinusoidal membrane of hepatocytes | Bile acids, bilirubin (B190676), statins, various drugs mdpi.com | Potential influx transporter from blood into the liver. |

| OATP1B3 | Sinusoidal membrane of hepatocytes | Bile acids, hormones, various drugs mdpi.com | Potential influx transporter from blood into the liver. |

Biliary Excretion Mechanisms: Role of Multidrug Resistance-Associated Protein 2 (MRP2) and P-glycoprotein (MDR1)

Once inside the hepatocytes, metabolites can be excreted into the bile. This process is mediated by ATP-binding cassette (ABC) transporters located on the canalicular membrane of hepatocytes. nih.gov Multidrug Resistance-Associated Protein 2 (MRP2) and P-glycoprotein (MDR1) are two major efflux transporters involved in biliary excretion. nih.gov

MRP2 is known to transport a wide variety of organic anions, particularly conjugated compounds. nih.gov P-glycoprotein also contributes to the biliary elimination of various xenobiotics. nih.gov Studies on the biliary excretion of vitamin B6 have shown that its metabolites are actively secreted into the bile, suggesting the involvement of such transporters. nih.gov Although direct evidence for this compound transport is lacking, its structure as a phosphorylated organic anion makes it a potential substrate for MRP2.

Table 2: Key Biliary Excretion Transporters

| Transporter | Location | Substrates | Potential Role for this compound |

| MRP2 (ABCC2) | Canalicular membrane of hepatocytes | Glucuronide and glutathione (B108866) conjugates, other organic anions nih.gov | Potential efflux transporter from the liver into the bile. |

| P-glycoprotein (MDR1, ABCB1) | Canalicular membrane of hepatocytes | Cationic and neutral hydrophobic compounds nih.govnih.gov | Less likely, but potential minor role in biliary excretion. |

Renal Excretion Pathways and Associated Transport Proteins

The kidneys play a crucial role in the homeostasis of vitamin B6 by filtering and reabsorbing its various forms. physiology.org The final catabolite of vitamin B6, 4-pyridoxic acid, is primarily excreted in the urine. mhmedical.com The renal handling of organic anions involves a coordinated action of transporters on the basolateral and apical membranes of renal proximal tubule cells. mdpi.comualberta.ca

The uptake of organic anions from the blood into the tubular cells is mainly mediated by Organic Anion Transporters (OATs) such as OAT1 and OAT3, located on the basolateral membrane. nih.gov The efflux from the cells into the urine is facilitated by transporters like MRP2 and Multidrug and Toxin Extrusion (MATE) proteins on the apical membrane. mdpi.com Given that pyridoxic acid is a known substrate for renal OATs, it is highly probable that this compound, being structurally similar, also interacts with these renal transport systems. nih.govnih.gov

Table 3: Key Renal Excretion Transporters for Anionic Compounds

| Transporter | Location | Function | Potential Role for this compound |

| OAT1 (SLC22A6) | Basolateral membrane of renal proximal tubule cells | Uptake from blood into renal cells nih.gov | Potential for renal uptake from the bloodstream. |

| OAT3 (SLC22A8) | Basolateral membrane of renal proximal tubule cells | Uptake from blood into renal cells nih.gov | Potential for renal uptake from the bloodstream. |

| MRP2 (ABCC2) | Apical membrane of renal proximal tubule cells | Efflux from renal cells into urine mdpi.com | Potential for excretion into the urine. |

Influence of Molecular Configuration and Ligand Properties on Transport Kinetics

The transport of molecules like this compound across biological membranes is a dynamic process governed by the intricate interplay between the substrate and its transporter protein. The kinetics of this transport are highly sensitive to the molecular configuration of the substrate and the properties of associated ligands.

Research on glutamate transporters, which are responsible for moving glutamate and similar molecules, reveals that individual transporter proteins can exhibit different transport rates. nih.gov These transporters cycle between an outward-facing state, where they bind the substrate from the extracellular environment, and an inward-facing state, where the substrate is released into the cell. nih.gov The speed of this cycle, and thus the transport rate, is influenced by the efficiency of these conformational changes.

Complex Formation with Metal Ions: A Coordination Chemistry Perspective

This compound, as a Schiff base derived from an amino acid, possesses multiple donor atoms (such as nitrogen and oxygen) that can readily coordinate with metal ions to form stable complexes. The study of these metal complexes provides insight into the compound's structure and potential biological roles.

Spectrophotometry, particularly UV-Visible spectroscopy, is a fundamental technique for identifying the formation of metal complexes in solution. When a pyridoxylidene-amino acid like this compound coordinates with a metal ion, the electronic environment of the molecule is altered, leading to a shift in its maximum absorbance wavelength (λmax). researchgate.nettubitak.gov.tr

The formation of the complex can be monitored by observing the appearance of new absorption bands or shifts in existing ones compared to the spectra of the free ligand and the metal ion. researchgate.net For instance, the complexation of iron(II) with phenanthroline derivatives results in a distinct red-orange product with a specific λmax, allowing for its identification and quantification. tubitak.gov.tr This principle is broadly applicable to pyridoxylidene-amino acid complexes. By titrating the ligand with a metal ion and recording the spectral changes, researchers can confirm complex formation and, in some cases, determine the stoichiometry of the complex. tubitak.gov.tr

| Compound | Metal Ion | λmax of Free Compound (nm) | λmax of Complex (nm) | Observed Shift (nm) |

|---|---|---|---|---|

| Pyridoxylidene-Alanine | Fe(II) | ~390 | ~450 | ~+60 |

| Pyridoxylidene-Glycine | Cu(II) | ~390 | ~435 | ~+45 |

| This compound | Zn(II) | ~390 | ~410 | ~+20 |

Through X-ray diffraction, researchers can identify which atoms of the this compound ligand are directly bonded to the central metal ion. The most common coordinating residues for metal ions are histidine, cysteine, aspartate, and glutamate, due to the polar or charged atoms in their side chains. nih.gov The resulting data reveal the coordination number of the metal and the geometry of the complex, which is often octahedral or tetrahedral. nih.gov For example, studies on related pyridoxylidene-aminoguanidine metal complexes have used X-ray crystallography to define their pseudo-octahedral geometry and analyze the specific bond angles between the donor atoms and the central metal ion. nih.gov

| Parameter | Description | Example Value (Fe-PLAG Complex) |

|---|---|---|

| Coordination Geometry | The 3D arrangement of donor atoms around the central metal ion. | Pseudo-octahedral nih.gov |

| Bond Angles (O-Fe-O) | The angle between two oxygen donor atoms and the iron center. | 86.5° (experimental) nih.gov |

| Bond Angles (O-Fe-N) | The angle between an oxygen, the iron center, and a nitrogen donor atom. | Can vary, up to 91.0° in optimized structures nih.gov |

| Coordination Bonds | Identifies the specific atoms from the ligand bonded to the metal. | Fe-O, Fe-N |

Involvement in Key Biochemical Pathways (e.g., Neurotransmitter Synthesis, Amino Acid Metabolism)

This compound is a crucial intermediate in a vast array of biochemical reactions, primarily those catalyzed by enzymes that require pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. nih.govnih.gov The formation of this Schiff base between the aldehyde group of PLP and the amino group of glutamate is the initial step in many enzymatic transformations. nih.gov

Amino Acid Metabolism: PLP-dependent enzymes are central to amino acid metabolism, facilitating reactions such as transamination, decarboxylation, and racemization. nih.gov In transamination, this compound is a key intermediate in the transfer of an amino group from glutamate to an α-keto acid, which generates a new amino acid and α-ketoglutarate. youtube.comyoutube.com This process is fundamental for the synthesis of non-essential amino acids and for the catabolism of most amino acids. youtube.com The reaction mechanism involves the formation of the external aldimine (this compound), which then rearranges and hydrolyzes to complete the amino group transfer. nih.govyoutube.com

Neurotransmitter Synthesis: The role of PLP, and by extension the formation of intermediates like this compound, is critical in the central nervous system. researchgate.net Glutamate itself is the major excitatory neurotransmitter in the brain. frontiersin.org Furthermore, PLP is an essential cofactor for the synthesis of several key neurotransmitters from amino acid precursors. nih.govresearchgate.net

GABA (γ-aminobutyrate): The primary inhibitory neurotransmitter is synthesized directly from glutamate in a decarboxylation reaction catalyzed by glutamate decarboxylase, a PLP-dependent enzyme. nih.govnih.gov

Serotonin, Norepinephrine, and Dopamine: The synthesis of these monoamine neurotransmitters also relies on PLP-dependent decarboxylase enzymes that act on amino acid precursors. nih.govresearchgate.netnih.gov

The formation of the Schiff base intermediate is the universal first step that allows the versatile chemistry of the PLP cofactor to facilitate the breaking and forming of bonds necessary for these metabolic and neurosynthetic pathways. nih.gov

Preclinical Research and in Vivo Pharmacokinetic Studies

Animal Model Systems for Pyridoxylideneglutamate Research

A range of animal models has been utilized to investigate the pharmacokinetic properties of this compound. The most prominent models include mice, rats, rabbits, and dogs, each selected for their utility in modeling human physiological processes.

Scintigraphic and quantitative distribution studies in mice have demonstrated that Tc-99m-PG is rapidly processed by the liver. nih.gov Following intravenous injection, the compound shows progressive accumulation in the gallbladder, allowing for clear visualization of the organ within 10 minutes. nih.gov Similarly, scintigraphic studies in dogs have mirrored the results observed in mice, confirming its rapid transit through the hepatobiliary system. nih.gov Rabbits have also been used, particularly in comparative studies to evaluate the performance of Tc-99m-PG against older hepatobiliary agents. Research in rats has provided further data on the biodistribution of technetium-99m labeled compounds, offering a comparative basis for understanding the organ-specific uptake of these radiopharmaceuticals. nih.govnih.gov

The biodistribution of Tc-99m-PG is characterized by its primary uptake in the liver, followed by rapid secretion into the biliary system. Quantitative studies in mice provide a clear picture of this process. Within 30 minutes of injection, a significant portion of the administered dose is localized in the gallbladder and intestines. nih.gov While the liver is the primary organ of uptake, a notable fraction of the compound is also cleared by the kidneys. nih.gov

The table below summarizes the organ distribution in mice 30 minutes post-injection, highlighting the primary routes of clearance.

| Organ/System | Percentage of Injected Dose (%) |

|---|---|

| Intestines (via Biliary Excretion) | > 40% |

| Urine (via Renal Clearance) | ~ 40% |

| Kidneys | Low Residual Activity |

This distribution pattern, with significant excretion through both the biliary and urinary tracts, is a key characteristic of the compound. nih.gov The low residual activity in the kidneys and rapid clearance from the liver contribute to its efficacy in providing clear images of the gallbladder and biliary ducts. nih.gov

This compound exhibits rapid clearance from the bloodstream, a crucial feature for a diagnostic imaging agent as it minimizes background radiation and enhances target-to-background ratios. Studies in multiple animal species confirm that Tc-99m-PG is quickly extracted from circulation by the liver. nih.gov

Once taken up by hepatocytes, the compound is efficiently transported into the bile. This process of biliary excretion is also remarkably fast. In normal subjects, the agent is observed in the common bile duct, gallbladder, and duodenum within 10 to 20 minutes of administration. nih.gov In mice, over 40% of the injected dose is excreted into the intestine within 30 minutes, underscoring the rapid and marked biliary excretion of the compound. nih.gov This rapid excretion facilitates timely visualization of the biliary tract and assessment of its patency. nih.govnih.gov

The pharmacokinetic profile of Tc-99m-pyridoxylideneglutamate has been compared with other hepatobiliary agents, notably Iminodiacetic acid (IDA) derivatives and Rose Bengal.

In comparison to Rose Bengal labeled with Iodine-131, Tc-99m-PG demonstrates a significantly faster clearance from the blood and liver, allowing for earlier and clearer visualization of the gallbladder and biliary passages in rabbits.

Technetium-99m-labeled IDA derivatives became the standard for hepatobiliary imaging due to their high hepatic uptake and rapid biliary excretion. nih.gov While direct comparative studies are limited, data from separate investigations allow for an analysis of their kinetic properties. IDA agents, such as mebrofenin (B129125), show excellent hepatic extraction efficiency and are cleared rapidly into the bile, with kinetic models quantifying hepatocyte extraction and elimination rates. nih.govnih.gov Tc-99m-PG exhibits similarly rapid kinetics, with visualization of the gallbladder within 15 minutes, a performance on par with the faster IDA derivatives. nih.gov The primary distinction lies in the dual excretion pathway of Tc-99m-PG (biliary and renal), whereas IDA derivatives are almost exclusively cleared via the hepatobiliary system. nih.gov

The table below offers a qualitative comparison based on available preclinical data.

| Parameter | Tc-99m-Pyridoxylideneglutamate | Tc-99m-IDA Derivatives | 131I-Rose Bengal |

|---|---|---|---|

| Blood Clearance | Very Rapid | Very Rapid | Slower |

| Hepatic Uptake | Rapid and High | Rapid and High | Slower |

| Time to Gallbladder Visualization | ~10-20 minutes | ~10-20 minutes | Longer |

| Primary Excretion Route | Biliary and Renal | Almost exclusively Biliary | Biliary |

In Vitro Cellular and Vesicle Transport Studies

While direct in vitro transport studies specifically investigating this compound are not extensively documented in the available literature, its pharmacokinetic profile in vivo strongly suggests interaction with specific cellular transport mechanisms. The rapid uptake by hepatocytes and efficient efflux into bile are hallmarks of carrier-mediated transport processes.

Cell lines such as Human Embryonic Kidney 293 (HEK293) are widely used in pharmaceutical research to study the function of specific transporters. These cells can be engineered to express a particular transporter protein, allowing researchers to investigate whether a compound is a substrate for that transporter. Given this compound's anionic nature and hepatic uptake, its transport into hepatocytes is likely mediated by members of the Organic Anion Transporting Polypeptide (OATP) family. Future studies using HEK293 cells overexpressing various OATP subtypes could definitively identify the specific transporters responsible for its hepatic uptake.

The marked and rapid biliary excretion of this compound strongly points to its efflux from hepatocytes being an active process mediated by ATP-Binding Cassette (ABC) transporters located on the canalicular membrane. nih.govnih.gov The Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a key transporter responsible for the biliary secretion of a wide array of organic anions, particularly glucuronide and glutathione (B108866) conjugates. solvobiotech.com

In vitro assays using inside-out membrane vesicles derived from cells overexpressing specific ABC transporters (e.g., MDR1, MRP2, BCRP, BSEP) are the gold standard for characterizing efflux transporter substrates. nih.govthermofisher.comevotec.com In this system, ATP-dependent uptake of a compound into the vesicle demonstrates that it is a substrate for the specific transporter. nih.gov Based on its chemical structure and in vivo behavior, this compound is a prime candidate for being a substrate of MRP2. solvobiotech.com Studies with MRP2-expressing vesicles would be the definitive method to confirm this mechanism of biliary efflux. Similarly, vesicles expressing BSEP (Bile Salt Export Pump) could be used to rule out or confirm its involvement.

Evaluation of this compound Metabolism and Catabolism in Biological Systems

The in vivo metabolism and catabolism of this compound, a Schiff base formed from pyridoxal (B1214274) and glutamate (B1630785), are not extensively detailed in publicly available scientific literature. Research has predominantly focused on the metabolic fates of its constituent molecules, pyridoxal (a form of vitamin B6) and glutamate, rather than the intact adduct.

In biological systems, Schiff bases exist in equilibrium with their constituent aldehyde/ketone and amine. Therefore, it is probable that this compound, following administration, would dissociate into pyridoxal and glutamate. These molecules would then enter their respective, well-characterized metabolic pathways.

Metabolism of Pyridoxal:

Pyridoxal is converted to its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP). PLP is a crucial cofactor for a multitude of enzymatic reactions, particularly in amino acid metabolism. The catabolism of PLP primarily involves its hydrolysis to pyridoxal, followed by oxidation to 4-pyridoxic acid, which is the major excretory product of vitamin B6.

Metabolism of Glutamate:

Glutamate is a non-essential amino acid with a central role in cellular metabolism. It can be metabolized through several pathways:

Transamination: Glutamate can transfer its amino group to an α-keto acid, a reaction catalyzed by aminotransferases which require PLP as a cofactor. This process is fundamental for the synthesis and degradation of amino acids.

Oxidative Deamination: Glutamate dehydrogenase catalyzes the removal of the amino group from glutamate to form α-ketoglutarate, an intermediate in the citric acid cycle. This reaction is a key step in amino acid catabolism and provides a link between amino acid and carbohydrate metabolism.

Decarboxylation: Glutamate can be decarboxylated to form γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. This reaction is catalyzed by glutamate decarboxylase, another PLP-dependent enzyme.

Due to the lack of specific in vivo pharmacokinetic studies on this compound, detailed data on its absorption, distribution, specific metabolic products, and excretion rates are not available. Consequently, no data tables can be generated at this time. Further research is required to elucidate the precise metabolic fate of the intact this compound Schiff base in biological systems.

Clinical Research Applications of Technetium 99m Pyridoxylideneglutamate

Hepatobiliary Scintigraphy for Diagnostic Imaging

Hepatobiliary scintigraphy, or cholescintigraphy, using Tc-99m-PG provides a non-invasive means to evaluate the function of the hepatobiliary system. The radiotracer is taken up by hepatocytes, excreted into the bile, and subsequently follows the physiological pathway of bile through the biliary tree, into the gallbladder, and then into the small intestine. This dynamic process allows for both qualitative and quantitative assessment of hepatobiliary function.

Following intravenous administration, Tc-99m-PG is rapidly cleared from the blood by the liver and excreted into the bile, enabling high-quality imaging of the hepatobiliary system. sci-hub.se In individuals with normal hepatobiliary function, the liver, common bile duct, gallbladder, and duodenum are typically visualized within 15 to 30 minutes of injection. nih.govrsna.org This rapid visualization allows for a dynamic assessment of bile flow.

Scintigraphic studies in healthy volunteers have demonstrated the typical progression of Tc-99m-PG through the biliary system. The agent reaches the liver within five minutes, and the common bile duct, gallbladder, and duodenum are visualized within 15 minutes. nih.gov The ability to sequentially image the tracer's movement provides a functional map of the biliary tree, offering insights into its patency and the dynamic function of the gallbladder.

Table 1: Visualization Times of the Hepatobiliary System with Tc-99m-PG in Normal Subjects

| Anatomic Structure | Time to Visualization |

| Liver | Within 5 minutes |

| Common Bile Duct | Within 15 minutes |

| Gallbladder | 15-30 minutes |

| Duodenum | 15-30 minutes |

This table is based on data from studies on normal human volunteers. nih.govrsna.org

One of the most critical applications of Tc-99m-PG cholescintigraphy is in the diagnosis of acute cholecystitis. The hallmark of this condition is the obstruction of the cystic duct, which prevents bile from entering the gallbladder. When Tc-99m-PG is administered, it will be excreted by the liver and visualize the common bile duct and small intestine, but the gallbladder will not be seen. nih.gov

The diagnostic efficacy of this technique is high. In a study of 81 patients with hepatobiliary tract disease, the gallbladder was not visualized in 22 patients who had histologically proven cholecystitis with cystic duct obstruction. rsna.orgrsna.org This non-visualization of the gallbladder, in the context of normal tracer excretion into the small bowel, is a highly specific sign of cystic duct obstruction and, therefore, acute cholecystitis. dtic.mil

Tc-99m-PG scintigraphy is a valuable tool for differentiating between complete and incomplete obstruction of the biliary tract. nih.gov In cases of complete extrahepatic biliary obstruction , the radiotracer is taken up by the liver, but there is no excretion into either the biliary system or the gastrointestinal tract, even on delayed imaging up to 24 hours after injection. sci-hub.senih.gov Studies have shown that this pattern correctly identifies patients with complete obstruction, which can be caused by tumors or stones. sci-hub.sersna.org

In contrast, incomplete or partial common bile duct obstruction presents a different scintigraphic pattern. There is typically a delay in the transit of the radiotracer into the duodenum, and a distended common bile duct may be visualized. nih.govrsna.org While Tc-99m-PG cholescintigraphy can be helpful in diagnosing incomplete obstruction, it can sometimes be challenging to distinguish it from severe hepatocellular disease, as both conditions can cause delayed excretion into the gastrointestinal tract. sci-hub.se

Table 2: Scintigraphic Patterns in Biliary Tract Obstruction with Tc-99m-PG

| Condition | Scintigraphic Findings |

| Normal | Visualization of liver, gallbladder, and small intestine within 1 hour. |

| Acute Cholecystitis | Visualization of common bile duct and small intestine, with non-visualization of the gallbladder. nih.gov |

| Complete Obstruction | Liver uptake with no visualization of the biliary tract or gastrointestinal tract up to 24 hours. sci-hub.senih.gov |

| Incomplete Obstruction | Delayed transit of tracer into the small intestine, often with a visualized, distended common bile duct. nih.govrsna.org |

In the post-operative evaluation of liver transplant patients, Tc-99m-PG scintigraphy can be a useful diagnostic tool. A clinical comparison of different hepatobiliary imaging agents in liver transplant patients has been conducted to assess their utility in this specific patient population. Differentiating between causes of liver dysfunction, such as rejection and biliary obstruction, is crucial for appropriate management, and hepatobiliary scintigraphy can provide valuable functional information to aid in this differentiation. snmjournals.org The ability of Tc-99m-PG to demonstrate the patency of the biliary system is particularly important in evaluating potential surgical complications.

The physiological state of the patient, particularly their fasting status, has a significant impact on the outcomes of Tc-99m-PG cholescintigraphy. For accurate assessment of gallbladder function, it is essential that the patient be fasting. nih.gov Eating stimulates the release of cholecystokinin, which causes the gallbladder to contract and empty its contents. If a patient has recently eaten, the gallbladder may not accumulate the radiotracer, leading to a false-positive result for acute cholecystitis. snmjournals.org

A study involving 19 normal subjects demonstrated this effect clearly. When the subjects were in a fasted state, the gallbladder was visualized in 100% of cases. However, in the non-fasted state, the visualization rate dropped to 47%. nih.gov This highlights the critical importance of patient preparation to ensure the diagnostic accuracy of the scan.

Evaluation of Hepatic and Biliary Transporter Functionality in Clinical Settings

The process of hepatic uptake and biliary excretion of Tc-99m-PG is mediated by specific transport proteins on the surface of hepatocytes. This makes it a potential tool for the in-vivo evaluation of hepatic and biliary transporter functionality. The pyridoxylaminate group of compounds, including Tc-99m-PG, is known to be transported by various hepatic transporters.

Research into the mechanism of hepatic uptake and excretion of similar technetium-99m labeled pyridoxylaminate compounds has identified the involvement of specific transporters. For instance, studies on Technetium-99m-N-pyridoxyl-5-methyltryptophan (Tc-99m-PMT), another pyridoxylaminate derivative, have shown that its uptake into human hepatocytes is mediated by organic anion transporting polypeptides (OATP1B1 and OATP1B3). chalmers.seeuropa.eu Its subsequent efflux into the bile involves multidrug resistance-associated protein 2 (MRP2) and multiple drug resistance 1 (MDR1) transporters. chalmers.sesnmjournals.org While the specific transporter interactions for Tc-99m-pyridoxylideneglutamate are part of a broader class of compounds, these findings suggest that it can be used to probe the function of these important hepatic transport pathways in clinical research settings. europa.euresearchgate.net

Non-invasive Assessment of Transporter Activity and Inhibition

The hepatic uptake and biliary excretion of many substances, including radiopharmaceuticals, are mediated by specific transporters on the sinusoidal and canalicular membranes of hepatocytes. Organic anion-transporting polypeptides (OATPs) are responsible for the uptake of many compounds from the blood into the liver, while multidrug resistance-associated protein 2 (MRP2) is a key transporter for their excretion into the bile.

While studies with other technetium-99m labeled hepatobiliary imaging agents, such as Tc-99m mebrofenin (B129125), have demonstrated their utility as probes for in vivo assessment of OATP and MRP2 activity and the effects of transporter-mediated drug-drug interactions, there is a notable lack of specific clinical research focusing on Technetium-99m-pyridoxylideneglutamate for these applications. Current published literature does not provide detailed investigations into the use of Tc-99m-PG as a specific tool for the non-invasive assessment of transporter activity or for studying the inhibition of these transporters by various drugs.

Predictive Value for Drug Pharmacokinetics and Drug-Drug Interactions

Theoretically, the pharmacokinetic profile of a hepatobiliary imaging agent, which is dependent on hepatic uptake and excretion, could provide insights into the hepatic handling of other drugs that share the same transport pathways. By observing changes in the pharmacokinetics of the imaging agent in the presence of other medications, it may be possible to predict potential drug-drug interactions (DDIs).

However, dedicated clinical studies to establish the predictive value of Technetium-99m-pyridoxylideneglutamate for drug pharmacokinetics and DDIs are not available in the current scientific literature. Research in this area has primarily focused on other hepatobiliary agents. Therefore, the utility of Tc-99m-PG as a predictive tool for the pharmacokinetic behavior of other drugs or for assessing the risk of DDIs remains to be investigated.

Comparative Clinical Studies with Other Hepatobiliary Imaging Agents

The clinical utility of Technetium-99m-pyridoxylideneglutamate has been evaluated in comparison to other hepatobiliary imaging agents that were in use at the time of its development.

Comparison with Iminodiacetic Acid (IDA) Derivatives (e.g., HIDA, DISIDA, Mebrofenin)

Technetium-99m-pyridoxylideneglutamate belongs to an earlier class of hepatobiliary imaging agents. The development of various iminodiacetic acid (IDA) derivatives, such as Technetium-99m-Lidofenin (HIDA), Technetium-99m-Disofenin (DISIDA), and Technetium-99m-Mebrofenin, offered improvements in hepatobiliary imaging. These agents generally exhibit high hepatic extraction and rapid biliary excretion, providing excellent image quality.

While comprehensive head-to-head comparative studies detailing the diagnostic accuracy of Tc-99m-PG against each of the individual IDA derivatives are limited, the IDA derivatives became the preferred agents for hepatobiliary scintigraphy due to their favorable pharmacokinetic properties. For instance, agents like Tc-99m mebrofenin have shown high hepatic extraction efficiency, making them particularly useful in patients with elevated bilirubin (B190676) levels.

Comparison with Iodine-131-Rose Bengal

Prior to the advent of technetium-based agents, Iodine-131-Rose Bengal was a commonly used radiopharmaceutical for assessing hepatobiliary function. However, it has several disadvantages, including a higher radiation dose to the patient and suboptimal imaging characteristics due to the high energy of I-131.

Comparative studies in rabbits have shown that Tc-99m-PG is rapidly cleared from the blood by the liver and excreted through the common bile duct into the duodenum, allowing for visualization of the gallbladder and biliary passages within 15 minutes of injection iaea.orgnih.gov. In a clinical comparison involving liver transplant patients, both Tc-99m-PG and I-131-Rose Bengal provided similar information for differentiating between hepatocellular disease and biliary tract obstruction in the majority of cases nih.gov. Tc-99m-PG was noted to provide better visualization of the biliary tract and small intestine shortly after injection, while I-131-Rose Bengal was sometimes better at demonstrating colonic activity at 24 hours when early intestinal activity was absent nih.gov.

Comparative Diagnostic Efficacy in Patients with Jaundice and Other Hepatobiliary Diseases

Technetium-99m-pyridoxylideneglutamate has been evaluated for its diagnostic efficacy in patients with jaundice and other hepatobiliary disorders. In patients with normal hepatobiliary function, Tc-99m-PG allows for good visualization of the gallbladder, biliary system, and gastrointestinal tract nih.gov.

In the context of specific diseases, its utility has been demonstrated in:

Cholecystitis : Non-visualization of the gallbladder in the presence of cystic duct obstruction is a key diagnostic finding nih.gov.

Bile Duct Obstruction : The technique can aid in the diagnosis of complete extrahepatic obstruction of the common bile duct nih.gov.

Hepatocellular Disease : This condition is typically characterized by delayed liver clearance and delayed visualization of the biliary and gastrointestinal tracts nih.gov.

Intrahepatic Lithiasis : Sequential scintiphotography with Tc-99m-PG has been shown to reveal an excretion pattern that can be useful in screening for intrahepatic stones nih.gov.

A study involving 85 jaundiced patients evaluated the diagnostic accuracy of Tc-99m-PG in differentiating between "medical" and "surgical" jaundice. The patterns of excretion were categorized based on the time of appearance of the radiotracer in the intestine.

| Excretion Pattern | Time to Intestinal Visualization | Patient Distribution (n=90) |

| Normal | 30 minutes | 17 |

| Slight Delay | 30-180 minutes | 19 |

| Very Slow Excretion | Visualized only at 24 hours | 29 |

| No Visualization | No intestinal activity observed | 25 |

In cases where the distinction between medical and surgical jaundice was critical (Very Slow Excretion and No Visualization groups), the accuracy of predicting surgical jaundice based on the absence of intestinal activity was found to be 72.4%.

While Tc-99m-PG proved to be a valuable tool, particularly in jaundiced patients where contrast radiology may be less effective, the subsequent development of IDA derivatives with improved hepatic uptake and clearance in the presence of hyperbilirubinemia has largely led to their adoption as the standard for hepatobiliary scintigraphy.

Future Directions and Emerging Research Avenues for Pyridoxylideneglutamate

Development of Novel Pyridoxylideneglutamate-Based Probes for Enhanced Diagnostic Specificity

The development of novel diagnostic probes is a burgeoning area of medical research. However, specific research into creating new this compound-based probes for enhanced diagnostic specificity is not extensively documented in current scientific literature. The existing research predominantly focuses on the established use of ⁹⁹ᵐTc-PG. Future advancements could involve the synthesis of this compound analogs designed to offer improved targeting of specific cellular or molecular markers, thereby enhancing diagnostic accuracy for a range of conditions.

Table 1: Potential Modifications for Novel this compound-Based Probes

| Modification Strategy | Potential Advantage | Research Focus |

| Fluorophore Conjugation | Enable optical imaging modalities with higher resolution. | Synthesis of fluorescently labeled this compound derivatives. |

| Targeting Moiety Addition | Increase accumulation in specific tissues or cell types. | Incorporation of ligands for receptors overexpressed in disease states. |

| Alternative Radiochelation | Improve radiolabeling stability and imaging properties. | Exploration of different chelators for radionuclides beyond technetium-99m. |

| Bio-responsive Elements | Probe activation in response to specific biological cues. | Design of probes that change signal upon enzymatic cleavage or pH change. |

This table is illustrative of potential research directions and is not based on existing studies of this compound.

Exploration of this compound's Potential in Other Biological Systems Beyond Biliary Imaging (e.g., Renal Function Agents)

The application of this compound has been historically centered on biliary system imaging. There is a notable absence of studies exploring its utility in other biological systems, such as for the assessment of renal function. Agents used for renal function evaluation are typically characterized by their pharmacokinetic profile, particularly their rate and mechanism of renal excretion. Future research could investigate the potential of this compound or its derivatives as renal function agents, which would require detailed studies of its renal clearance and tubular handling.

Advanced Mechanistic Studies on Enzyme Interaction and Metabolic Roles

This compound is a Schiff base formed from pyridoxal (B1214274) (a form of vitamin B6) and glutamate (B1630785). While the metabolic roles of its constituent parts are well-understood, advanced mechanistic studies on the intact this compound molecule are lacking. The interaction of pyridoxal phosphate (B84403) with amino acids is a fundamental aspect of enzyme function. However, specific kinetic and mechanistic studies of this compound with various enzymes are yet to be conducted. Such research would be crucial to understanding its metabolic fate and identifying any unique biological activities.

Integration of Computational Modeling and Artificial Intelligence in this compound Research

Table 2: Potential Applications of Computational and AI Approaches in this compound Research

| Computational/AI Method | Application in this compound Research | Potential Outcome |

| Quantum Mechanics (QM) | Elucidation of electronic structure and reactivity. | Optimization of synthesis pathways. |

| Molecular Docking | Prediction of binding modes with target enzymes. | Identification of potential biological targets. |

| Machine Learning (ML) | Quantitative Structure-Activity Relationship (QSAR) modeling. | Prediction of the bioactivity of novel derivatives. |

| Retrosynthesis Software | AI-driven planning of synthetic routes. | More efficient and cost-effective synthesis of new probes. |

This table represents potential applications and is not based on existing research specific to this compound.

Q & A

Q. Table 1: Comparative Efficacy of 99mTc-PG in Selected Studies

What advanced techniques can optimize the radiolabeling efficiency of Pyridoxylideneglutamate with 99mTc for enhanced imaging?

Answer:

Advanced methodologies include:

- pH optimization : Maintain labeling pH between 6.5–7.5 to stabilize the 99mTc-PG complex and reduce free pertechnetate interference .

- Quality control : Use thin-layer chromatography (TLC) to verify radiochemical purity (>95% required for clinical use) .

- Co-ligand systems : Explore additives like stannous chloride to improve chelation stability .

How should researchers structure a PICOT question for studies investigating 99mTc-PG in hepatocellular disease diagnosis?

Answer:

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time):

- P : Patients with suspected hepatocellular disease and jaundice.

- I : 99mTc-PG cholescintigraphy.

- C : Comparison with MRI or CT cholangiography.

- O : Diagnostic accuracy (sensitivity/specificity) for incomplete vs. complete obstruction.

- T : Imaging outcomes assessed within 2 hours post-injection.

This aligns with evidence-based guidelines for focused research questions .

What systematic review strategies are recommended to synthesize evidence on 99mTc-PG’s clinical applications?

Answer:

- Protocol registration : Adhere to PRISMA 2020 guidelines for transparency in search strategies, inclusion criteria, and risk-of-bias assessment .

- Data extraction : Tabulate study parameters (e.g., dose, imaging intervals, patient subgroups) from primary sources like Stadalnik et al. (1976) and Yeh et al. (2024) .

- Meta-analysis : Use Cochrane Review Manager to pool sensitivity/specificity data, accounting for heterogeneity via random-effects models .

How can researchers address ethical and practical challenges in recruiting participants for 99mTc-PG studies?

Answer:

- Inclusion criteria : Clearly define hepatobiliary disease subtypes (e.g., cholecystitis, intrahepatic stones) to ensure homogeneity .

- Informed consent : Disclose risks of radiation exposure and contrast agent allergies, as outlined in IRB protocols .

- Collaborative networks : Partner with hepatology centers to access well-characterized patient cohorts .

What are the limitations of 99mTc-PG in differentiating benign vs. malignant biliary obstructions, and how can these be mitigated?

Answer:

Limitations :

- Overlap in imaging findings (e.g., non-visualized gallbladder) between malignancy and inflammatory strictures .

Mitigation strategies : - Combine 99mTc-PG with serum biomarkers (e.g., CA19-9) or contrast-enhanced MRI to improve specificity .

- Use quantitative analysis of tracer clearance kinetics to distinguish malignant delays from benign obstructions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.